molecular formula C12H10N4O2 B1489623 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 650628-53-8

1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1489623
CAS No.: 650628-53-8
M. Wt: 242.23 g/mol
InChI Key: CQBYTSJUANALCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a high-purity chemical compound supplied for research purposes. This pyrazolo[3,4-d]pyrimidine derivative is a synthetically versatile scaffold of significant interest in medicinal chemistry, particularly for central nervous system (CNS) and oncology research . The compound serves as a key precursor for the synthesis of N-alkylated derivatives, which have been investigated as potential anticonvulsant agents . The pyrazolopyrimidine core is a privileged structure in drug discovery, known for its ability to inhibit various enzymes, including protein kinases . Researchers value this scaffold because pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of purine nucleotides, enabling them to interact with a variety of ATP-binding sites and enzyme active sites . This mechanism underlies the broad pharmacological potential of derivatives, which have demonstrated cytotoxic and antiproliferative effects in biological evaluations . The structural motif is characterized by a fused, planar bicyclic system, and its properties can be finely tuned through functionalization at various positions on the ring system . This product is intended for research and development use only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBYTSJUANALCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353765
Record name SBB024185
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-53-8
Record name SBB024185
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of various signaling pathways within the cell. The compound’s ability to inhibit these kinases suggests its potential as a therapeutic agent in diseases where kinase activity is dysregulated, such as cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Biological Activity

1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 242.24 g/mol
  • CAS Number : 1105196-23-3

Research indicates that this compound acts primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE1 enzymes. PDE inhibitors play crucial roles in various signaling pathways by preventing the breakdown of cyclic nucleotides, thereby enhancing cellular responses to hormones and neurotransmitters .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Notably:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50_{50} value of approximately 1.05 µM in HL60 leukemia cells and 0.95 µM in K562 cells, indicating potent activity against hematological malignancies .
  • Selectivity : The compound demonstrated a high selectivity index, with low toxicity observed in normal Vero cell lines (IC50_{50} > 25 µM), suggesting a favorable therapeutic window .

Enzymatic Inhibition

The compound has been identified as a selective inhibitor of factor Xa, an important enzyme in the coagulation cascade. This inhibition is crucial for developing anticoagulant therapies . Its structural modifications have led to enhanced potency and selectivity compared to earlier compounds in the same class.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various pyrazolo derivatives, this compound was evaluated alongside other analogs. It was found to possess superior activity against breast cancer cell lines (MDA-MB-231 and HS-578BT), with IC50_{50} values below 10 µM for several derivatives tested .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications on the phenyl ring significantly influenced biological activity. Substituents such as methoxy groups improved solubility and bioavailability while maintaining or enhancing inhibitory activity against targeted enzymes .

Data Summary Table

PropertyValue
Molecular FormulaC12_{12}H10_{10}N4_{4}O2_{2}
Molecular Weight242.24 g/mol
Anticancer IC50_{50}HL60: 1.05 µM; K562: 0.95 µM
Selectivity Index>25-fold compared to Vero cells
Factor Xa InhibitionPotent and selective

Scientific Research Applications

Psychotropic Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, exhibit significant psychotropic properties. These compounds have been studied for their potential as:

  • Anticonvulsants : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can modulate GABA receptors, which are crucial in controlling neuronal excitability. This modulation can lead to anticonvulsant effects, making these compounds promising candidates for epilepsy treatment .
  • Anxiolytics and Sedatives : The ability of these compounds to affect central nervous system (CNS) activity suggests their potential use as anxiolytics or sedatives. They may act as ligands for benzodiazepine sites on GABA receptors, which are known targets for anxiety and sleep disorders .

Synthesis of Derivatives

The synthesis of alkylated derivatives of this compound has been a focal point in research aimed at enhancing the pharmacological profiles of these compounds. Various synthetic pathways have been explored to create libraries of derivatives with improved efficacy and selectivity .

Anticancer Potential

Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess anticancer properties. The mechanism is thought to involve the inhibition of specific kinases involved in cancer cell proliferation. Research is ongoing to evaluate the effectiveness of these compounds against various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Gavrin et al. (2016)Synthesized alkylated derivatives showing enhanced psychotropic activity; highlighted the importance of structural modifications for improved efficacy .
Malawska (2005)Discussed the development of new anticonvulsant agents based on pyrazolo[3,4-d]pyrimidine scaffolds; emphasized the need for further pharmacological evaluation .
Lager et al. (2006)Investigated high-affinity ligands at GABA receptors; demonstrated potential therapeutic applications in CNS disorders .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 4-OCH₃) enhance anticonvulsant activity by improving CNS penetration and receptor affinity .
  • Electron-withdrawing groups (e.g., 4-Cl, 4-F) may reduce metabolic stability but increase binding to targets like phosphodiesterases (PDEs) .
  • Substituent position : Para-substituted analogs generally exhibit higher activity than ortho-substituted derivatives due to reduced steric hindrance .

Anticonvulsant Activity

  • 1-(4-Methoxyphenyl)-... : Demonstrated potent anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models, with ED₅₀ values comparable to ethosuximide .
  • 1-(4-Chlorophenyl)-... : Moderate activity in PTZ models, suggesting reduced efficacy compared to the methoxy analog .
  • 1-(2-Chlorophenyl)-... : Lower activity due to unfavorable steric interactions at the ortho position .

PDE Inhibition

  • PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-...): A PDE9 inhibitor with cognitive-enhancing effects in rodents, highlighting the role of bulky substituents in PDE selectivity .
  • 1-(4-Methoxyphenyl)-... : Predicted anxiolytic activity via GABA receptor modulation but lacks direct PDE inhibition data .

Antiproliferative Activity

  • 5-(2-Chloroethyl)-1-(4-chlorophenyl)-... : Exhibited antiproliferative activity against HCT-116 colon cancer cells (IC₅₀ = 8.2 µM), linked to chloroethyl side chains .

Challenges :

  • Methoxy derivatives require careful control of reaction temperatures to avoid demethylation .
  • Halogenated analogs (e.g., 4-Br) often necessitate transition metal catalysts, increasing cost and complexity .

Structural and Conformational Analysis

  • Dihedral Angles : X-ray studies of related compounds show dihedral angles between the pyrazolopyrimidine core and aryl substituents range from 5.72° to 28.96° , influencing receptor binding . The 4-methoxyphenyl group likely adopts a near-planar conformation (angle ~10-15°), optimizing π-π stacking interactions.
  • Hydrogen Bonding : The pyrimidin-4-one carbonyl forms hydrogen bonds with targets like GABA receptors, a feature conserved across analogs .

Preparation Methods

Three-Component One-Pot Microwave-Assisted Synthesis

A highly practical and efficient method involves a three-component reaction combining methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines (including anilines) under microwave irradiation. This approach has been demonstrated to produce 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones with excellent selectivity and yields.

  • Key Features:

    • One-pot reaction under controlled microwave heating.
    • Pot- and step-economy with short reaction times (typically 35–55 minutes).
    • No catalyst required.
    • Simple isolation by filtration without chromatography.
    • Reaction temperature optimized around 160 °C.
  • Typical Procedure:

    • Combine methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and the desired primary amine in ethanol.
    • Subject the mixture to microwave irradiation at 160 °C for 35–55 minutes.
    • Filter the precipitated product directly.
  • Reaction Optimization Data:

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Toluene 160 35 10
2 Acetonitrile 160 35 66
3 Ethanol 160 35 72
4 n-Propanol 160 35 35
5 i-Propanol 160 35 53
6 Eucalyptol 160 35 28
7 2-Methyltetrahydrofuran 160 35 12
9 Ethanol 160 55 Improved

(Ethanol was found to be the best solvent, and increasing reaction time improved the yield).

  • Advantages:
    • Microwave-assisted heating accelerates the reaction.
    • Broad substrate scope including challenging N-1 unsubstituted 5-aminopyrazole-4-carboxylates.
    • Avoids harsh reagents and tedious purification.

Cyclization of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate with Formamide

Another well-documented method involves heating ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate with formamide at elevated temperature to induce cyclization and form the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Typical Conditions:

    • React 2.61 g (0.01 mole) of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate with 2.0 mL (0.03 mole) of formamide.
    • Heat the mixture at 120 °C for 24 hours.
    • Cool to room temperature; filter the precipitate.
    • Recrystallize from isopropyl alcohol.
  • Outcome:

    • Yield: 89%
    • Melting point: 188–190 °C
    • Product: 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • Characterization:

    • ^1H NMR (400 MHz, DMSO-d6): signals consistent with the pyrazolo[3,4-d]pyrimidin-4-one framework.
  • Advantages:

    • Straightforward cyclization without need for additional reagents.
    • High yield and purity.
    • Suitable for scale-up.

Stepwise Amidation and Cyclization Using Triethyl Orthoformate or N,N-Dimethylformamide Dimethyl Acetal

Alternative synthetic routes involve preparing substituted 5-aminopyrazole-4-carboxamides via amidation of esters, followed by cyclization with triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Mechanism:

    • Amidation converts esters to carboxamides.
    • Treatment with triethyl orthoformate or DMF-DMA forms formimidate or formamidine intermediates.
    • Thermal cyclization yields pyrazolo[3,4-d]pyrimidin-4-one derivatives.
  • Notes:

    • These methods allow selective introduction of substituents at N-3 and N-5 positions.
    • The sequence of reagent addition can be varied without affecting the outcome.
    • The approach is compatible with various primary amines, including anisidine derivatives.
  • Limitations:

    • Some protocols report limited selectivity in alkylation at N-1.
    • The unsubstituted N-1 analogues may require modified conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Three-component microwave-assisted one-pot Methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, primary amines 160 °C, 35–55 min, EtOH solvent, microwave Up to 72 Fast, catalyst-free, chromatography-free
Cyclization with formamide Ethyl 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylate, formamide 120 °C, 24 h 89 High yield, simple recrystallization
Amidation + cyclization with triethyl orthoformate or DMF-DMA 5-aminopyrazole-4-carboxamides, triethyl orthoformate or DMF-DMA Thermal cyclization, variable Variable Allows substitution pattern control

Research Findings and Practical Considerations

  • Microwave-assisted three-component synthesis is currently the most efficient and practical method for preparing this compound and related compounds, offering significant time savings and operational simplicity.

  • The cyclization with formamide remains a reliable classical method, providing high yields and straightforward purification, suitable for laboratories without microwave equipment.

  • The amidation and cyclization approach offers flexibility for structural modifications but may require more steps and careful control of reaction conditions.

  • Solvent choice critically affects yields in the microwave method, with ethanol outperforming other tested solvents such as toluene, acetonitrile, and various alcohols.

  • The compound is commercially available for research purposes but detailed synthetic protocols enhance accessibility for custom derivatives and scale-up.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (HCONH₂) under reflux for 10 hours, followed by cooling and recrystallization from dimethylformamide (DMF) . Alternative methods use N-substituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones, with reaction monitoring via TLC or HPLC to confirm completion . Key factors affecting yield include:

  • Temperature : Reflux conditions (~80–100°C) are critical for cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Catalysts : Triethylamine or similar bases may accelerate nucleophilic substitutions .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyrazole protons) and δ 3.8 ppm (methoxy group) are characteristic .
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) confirm the pyrimidinone core .
  • X-ray crystallography : Used to resolve substituent positions and hydrogen-bonding networks, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., DMF, acetonitrile) .
  • Waste disposal : Neutralize acidic/byproduct residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do substituents at the N1 and C5 positions modulate the compound’s reactivity and biological activity?

  • Methodological Answer : Substituents significantly alter electronic and steric properties:

  • N1 aryl groups (e.g., 4-methoxyphenyl): Enhance π-stacking interactions with biological targets, improving binding affinity .
  • C5 modifications (e.g., acetamido, benzamide): Increase hydrophilicity and metabolic stability. For example, 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamido)benzamide shows enhanced anticancer activity due to hydrogen bonding with kinase active sites .
  • Experimental validation : Structure-activity relationship (SAR) studies using substituent libraries and molecular docking simulations are recommended .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles across studies?

  • Methodological Answer : Contradictions often arise from:

  • Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yield. Use anhydrous conditions and molecular sieves .
  • Catalyst variability : Compare triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) for nucleophilic substitutions. DBU may reduce side reactions in sensitive substrates .
  • Byproduct analysis : LC-MS or GC-MS identifies impurities (e.g., unreacted α-chloroacetamides), guiding purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibitory potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, Aurora A) with ATP-Glo™ kits to measure IC₅₀ values.
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. For example, pyrazolo[3,4-d]pyrimidine derivatives exhibit IC₅₀ values of 1–10 µM in breast cancer models .
  • Selectivity profiling : Employ kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.